REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]([CH3:7])([CH3:6])[C:4]#[N:5].C[O-].[Na+].[Na].C(O)(=O)C.[NH4+:18].[Cl-:19]>CO>[ClH:19].[F:1][C:2]([F:9])([F:8])[C:3]([CH3:7])([CH3:6])[C:4]([NH2:18])=[NH:5] |f:1.2,5.6,8.9,^1:12|
|
Name
|
|
Quantity
|
12.4 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(C#N)(C)C)(F)F
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
48.4 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14.88 mmol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating (40° C., 100 mbar) the reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |